molecular formula C6H12ClNO2 B1390889 1-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 50585-87-0

1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1390889
CAS No.: 50585-87-0
M. Wt: 165.62 g/mol
InChI Key: JFWLEGORBDKYIG-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carboxylic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride can be synthesized through the reaction of 1-methylpyrrolidine with hydrogen cyanide to form a nitrile intermediate. This intermediate is then hydrolyzed using either acidic or basic conditions to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 50585-87-0
  • IUPAC Name : 1-methyl-3-pyrrolidinecarboxylic acid hydrochloride

The compound features a pyrrolidine ring with a carboxylic acid group and a methyl substituent. The hydrochloride form increases its solubility in aqueous environments, making it suitable for biological assays.

Chemistry

MPCA HCl is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in several chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Can be reduced to alcohols or amines.
  • Substitution Reactions : Engages in nucleophilic substitutions with amines, alcohols, or thiols.

Biology

In biological research, MPCA HCl is studied for its potential interactions with biomolecules:

  • Enzyme Mechanisms : It aids in understanding how specific enzymes interact with substrates and inhibitors.
  • Protein-Ligand Interactions : The compound serves as a model to study binding affinities and mechanisms of action.

Medicine

MPCA HCl has garnered attention for its potential therapeutic applications:

  • Pharmaceutical Development : It acts as a key intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance biological activity or selectivity.
    • Case Study : Research demonstrated that MPCA HCl inhibited enzymes involved in neurotransmitter metabolism, showing promise for treating conditions like depression and anxiety.

Industry

In industrial applications, MPCA HCl is utilized in the production of specialty chemicals and agrochemicals. Its role as a reagent facilitates various chemical processes essential for manufacturing.

Case Studies

  • Enzyme Inhibition Study :
    • Investigated the effects of MPCA HCl on neurotransmitter metabolism enzymes.
    • Results indicated significant inhibition at micromolar concentrations, suggesting therapeutic potential for neurological disorders.
  • Receptor Interaction Study :
    • Examined MPCA HCl's interaction with nicotinic acetylcholine receptors.
    • Demonstrated selective antagonism with an IC50 value of 109 nM against α7-nAChRs, indicating its role in modulating cholinergic signaling pathways.

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    1-Methylpyrrolidine-3-carboxylic acid: The non-hydrochloride form of the compound.

    3-Pyrrolidinecarboxylic acid: A similar compound with a different substitution pattern.

    1-Methyl-3-pyrrolidinecarboxylic acid hydrochloride: Another isomer with a similar structure

Uniqueness: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1-Methylpyrrolidine-3-carboxylic acid hydrochloride (MPCA-HCl) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C6H11NO2·HCl
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 50585-87-0

The compound features a pyrrolidine ring with a carboxylic acid group at the 3-position and a methyl group at the nitrogen, along with a hydrochloride moiety that enhances its solubility and reactivity in biological systems .

The biological activity of MPCA-HCl is primarily attributed to its interaction with specific molecular targets, which can include:

  • Enzyme Inhibition : MPCA-HCl can act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for regulating metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors on cell surfaces, modulating signal transduction pathways. This interaction can lead to diverse biological effects depending on the specific receptor involved .

Enzyme Inhibition Studies

Research indicates that MPCA-HCl exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit certain enzymes involved in metabolic processes, potentially influencing conditions such as obesity and diabetes .

Receptor Interaction Studies

MPCA-HCl has shown potential in modulating receptor activities associated with neurotransmitter systems. Its ability to act as a ligand suggests possible applications in treating neurological disorders where receptor modulation is beneficial .

Comparative Analysis with Similar Compounds

To understand the unique properties of MPCA-HCl, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1-Methylpyrrolidine-3-carboxylic acidStructureModerate enzyme inhibition
3-Pyrrolidinecarboxylic acidStructureLimited receptor interaction
1-Methyl-3-pyrrolidinecarboxylic acid hydrochlorideStructureEnhanced solubility and reactivity

The presence of the hydrochloride group in MPCA-HCl significantly impacts its solubility and biological activity compared to its non-hydrochloride counterparts .

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that MPCA-HCl could influence neurotransmitter release in rat models, suggesting its potential role in treating anxiety or depression-related disorders .
  • Metabolic Pathway Regulation : Another study indicated that MPCA-HCl could modulate pathways related to appetite control, showing promise for obesity treatment through its effects on orexigenic signaling pathways .
  • Pharmacokinetics : Research on the pharmacokinetics of MPCA-HCl revealed favorable absorption characteristics when administered orally, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

1-methylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLEGORBDKYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-87-0
Record name 1-methylpyrrolidine-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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